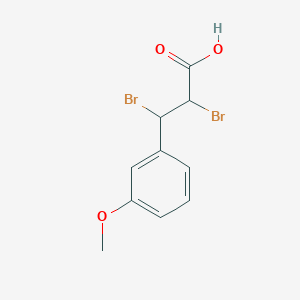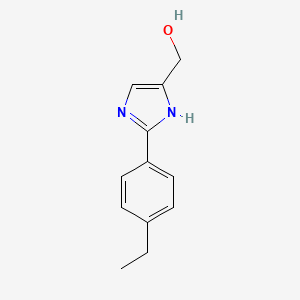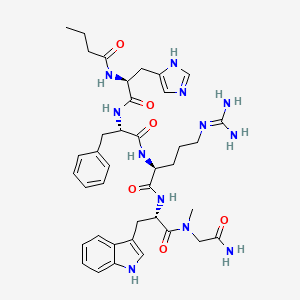
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10Br2O3 and a molecular weight of 337.99 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxyphenyl group attached to a propanoic acid backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid typically involves the bromination of 3-(3-methoxyphenyl)propanoic acid. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions . The reaction proceeds via the addition of bromine across the double bond of the propanoic acid derivative, resulting in the formation of the dibromo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 3-(3-methoxyphenyl)propanoic acid by using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 3-(3-methoxyphenyl)propanoic acid derivatives.
Reduction: 3-(3-methoxyphenyl)propanoic acid.
Oxidation: 3-(3-methoxyphenyl)propanoic acid derivatives with oxidized functional groups.
Aplicaciones Científicas De Investigación
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid involves its interaction with molecular targets through its bromine atoms and methoxyphenyl group. The bromine atoms can participate in electrophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
2,3-Dibromo-3-phenylpropanoic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid: Similar structure but with the methoxy group at the para position, affecting its reactivity and interactions.
2,3-Dibromo-3-(2-methoxyphenyl)propanoic acid: Methoxy group at the ortho position, leading to steric hindrance and altered reactivity.
Uniqueness: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy group at the meta position, which influences its chemical reactivity and biological interactions. This unique structure allows for distinct applications in research and industry .
Propiedades
Número CAS |
52916-85-5 |
|---|---|
Fórmula molecular |
C10H10Br2O3 |
Peso molecular |
337.99 g/mol |
Nombre IUPAC |
2,3-dibromo-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10Br2O3/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14) |
Clave InChI |
WBRLBWOFKFWFIM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(C(C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)

![4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)

![methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate](/img/structure/B12041033.png)
![3-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041041.png)


![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)


![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)
